molecular formula C16H20BN3O2 B572572 (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1356242-29-9

(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B572572
CAS No.: 1356242-29-9
M. Wt: 297.165
InChI Key: AGMCWMOMRSHAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 1356242-29-9, Molecular Formula: C₁₆H₂₀BN₃O₂, Molecular Weight: 297.17) is a pyridine-based boronic acid derivative functionalized with a 4-benzylpiperazine substituent at the 6-position of the pyridine ring . This compound is part of the boronic acid family, known for their utility in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and enzyme inhibition studies .

Properties

IUPAC Name

[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BN3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21-22H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMCWMOMRSHAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855761
Record name [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356242-29-9
Record name [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural similarities with (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid , differing primarily in the substituents on the piperazine ring or pyridine core:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Similarity Score
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 936353-84-3 C₁₀H₁₆BN₃O₂ 221.06 4-Methylpiperazine 0.88
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid 1003043-67-1 C₉H₁₄BN₃O₂ 207.04 Unsubstituted piperazine N/A
[6-(Dimethylamino)pyridin-3-yl]boronic acid 579525-46-5 C₇H₁₁BN₂O₂ 166.98 Dimethylamino group 0.85
(6-(4-Boc-Piperazin-1-yl)pyridin-3-yl)boronic acid 919347-67-4 C₁₄H₂₂BN₃O₄ 307.16 Boc-protected piperazine N/A
Key Observations:
  • Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to methylpiperazine (221.06 Da) or unsubstituted piperazine (207.04 Da) analogs, which may enhance blood-brain barrier penetration .
  • Steric Effects : Bulkier substituents (e.g., benzyl, Boc) could influence reactivity in cross-coupling reactions by altering steric hindrance at the boronic acid site .
  • Stability : Boc-protected derivatives (e.g., 919347-67-4) are more stable under basic conditions but require deprotection for further functionalization .

Biological Activity

(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves a coupling reaction between 6-bromo-3-pyridineboronic acid and 4-benzylpiperazine, facilitated by a palladium catalyst in a solvent like dimethylformamide (DMF) . The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The boronic acid moiety allows the compound to form stable complexes with active site residues, inhibiting enzyme activity and modulating biological pathways. This mechanism has implications for various therapeutic areas, including cancer treatment and neuropharmacology .

3.1 Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death . Studies have shown that derivatives of boronic acids can enhance selectivity and potency against cancer cell lines.

3.2 Neuropharmacological Effects

In a study involving dopamine receptor subtypes, compounds related to this compound demonstrated high affinity for the D(4) dopamine receptor subtype . This suggests potential applications in treating neurological disorders where dopamine signaling is disrupted.

3.3 Antimicrobial Activity

Boronic acids have also been investigated for their antibacterial properties. The structural modifications introduced by the piperazine moiety may enhance the compound's ability to interact with bacterial targets, making it a candidate for further development in antimicrobial therapies .

4. Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can alter its biological activity. For instance:

Modification Effect
Substitution on the piperazine ringAlters receptor affinity and selectivity
Variations in the pyridine ringModifies pharmacokinetic properties
Boron atom coordinationEnhances binding to target biomolecules

This table highlights how small structural changes can significantly impact the compound's biological profile.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that a series of boronic acid derivatives, including those similar to this compound, exhibited potent inhibition of cancer cell proliferation in vitro. The compounds were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 2: Neuropharmacological Research

In research focused on dopamine receptors, derivatives of this compound were shown to selectively inhibit D(4) receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease . The findings indicated that these compounds could modulate dopaminergic signaling effectively.

6. Conclusion

This compound is a promising compound with significant biological activity across various therapeutic areas. Its mechanism of action through enzyme inhibition and receptor modulation positions it as a valuable candidate for drug development. Ongoing research into its structure-activity relationships will likely yield novel derivatives with enhanced efficacy and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.